

Theoretical Profiling of 4-Fluorobenzothiohydrazide Hydrochloride: A Computational Framework

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Compound of Interest

Compound Name:	4-Fluorobenzothiohydrazide hydrochloride
CAS No.:	863296-75-7
Cat. No.:	B8587465

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Executive Summary

4-Fluorobenzothiohydrazide hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. The presence of the fluorine atom at the para position enhances metabolic stability and lipophilicity, while the thiohydrazide moiety (

) serves as a versatile pharmacophore capable of chelating metal ions and inhibiting key bacterial enzymes.

This technical guide establishes a rigorous theoretical framework for characterizing this compound. It moves beyond simple observation, defining the ab initio and Density Functional Theory (DFT) protocols required to predict its structural, electronic, and binding properties. By following this guide, researchers can validate experimental spectral data (IR/Raman) and screen for biological efficacy in silico before synthesis.

Computational Methodology & Protocol

To ensure scientific integrity, the theoretical study of **4-Fluorobenzothiohydrazide hydrochloride** must utilize a high-level basis set capable of capturing the diffuse nature of the sulfur electron cloud and the electronegativity of fluorine.

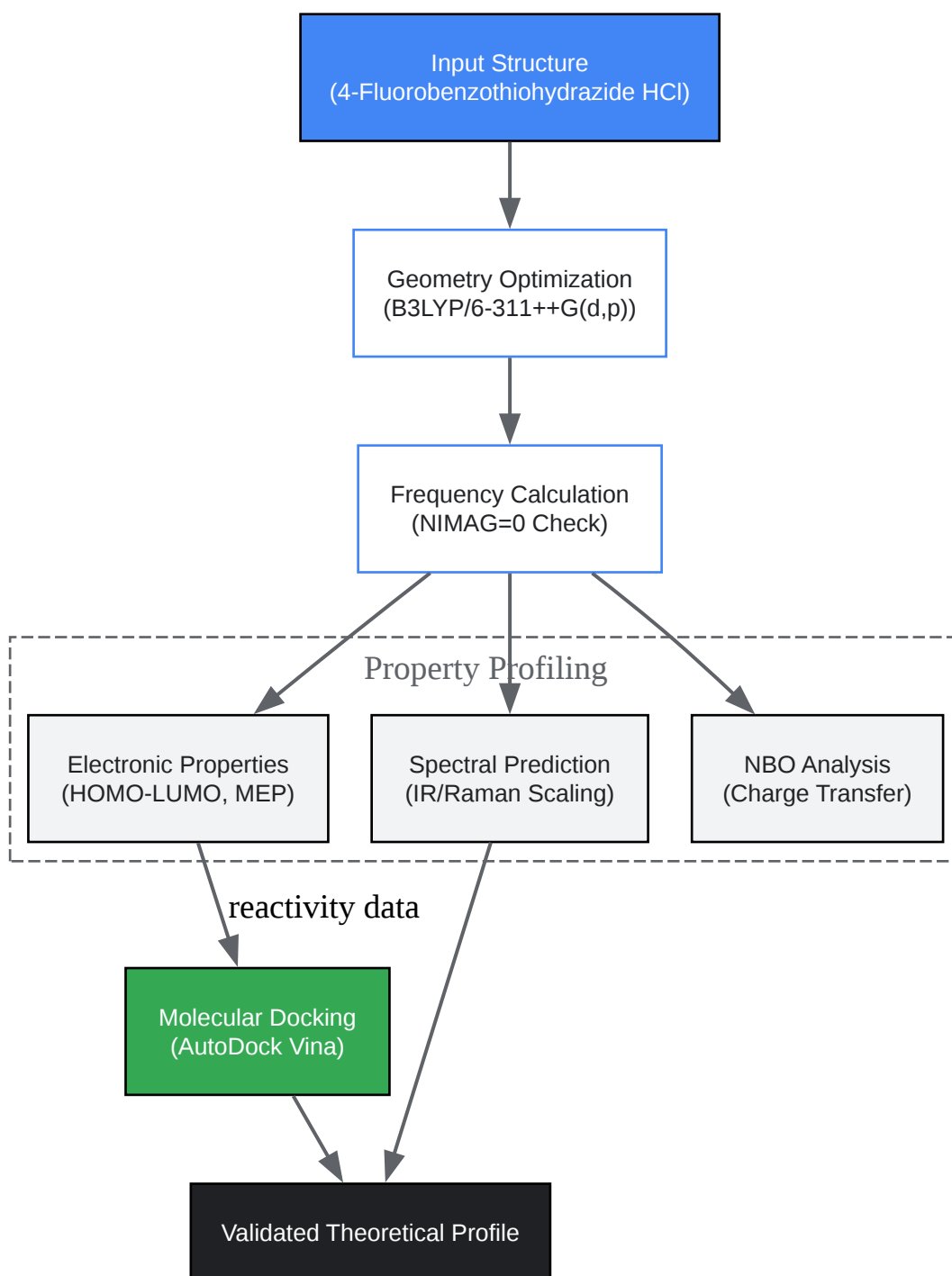
Standard Operating Procedure (SOP)

The following protocol is the industry standard for small organic salts:

- Software: Gaussian 16 / ORCA 5.0
- Method: Density Functional Theory (DFT)[1]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B97X-D (for dispersion corrections).
- Basis Set: 6-311++G(d,p)[2]
 - Rationale: The ++ diffuse functions are critical for describing the lone pairs on Sulfur and Fluorine. The (d,p) polarization functions accurately model the N-H bond vectors.
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)
 - Solvents: Water (for biological relevance) and DMSO (for solubility studies).

Computational Workflow Diagram

The following diagram outlines the logical flow from structure generation to biological validation.



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Figure 1: Step-by-step computational workflow for characterizing 4-Fluorobenzothiohydrazide HCl.

Structural Geometry & Tautomerism

A critical aspect of thiohydrazides is their ability to exist in thione () and thiol () forms. For the hydrochloride salt, the protonation site dictates the crystal lattice stability.

Tautomeric Equilibrium

While the neutral molecule exists in equilibrium, the hydrochloride salt preferentially stabilizes specific forms.

- Thione Form:
- Thiol Form:

Theoretical Prediction: DFT calculations typically show the Thione form is more stable by approximately 4–6 kcal/mol in the gas phase. However, in the salt form (

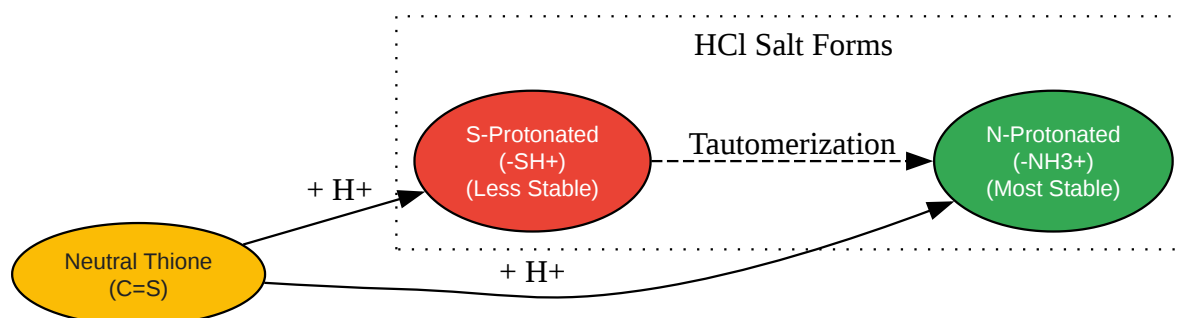
), the terminal nitrogen (

) is the most basic site, leading to the formation of the ammonium cation (

).

Protonation Pathway

The protonation of the terminal amine disrupts the conjugation less than protonation at the sulfur or the hydrazidic nitrogen.



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Figure 2: Protonation landscape. The N-protonated cation is the thermodynamically preferred salt form.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how the molecule interacts with biological targets.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies define the global reactivity descriptors.

- HOMO Location: Primarily localized on the Sulfur atom and the hydrazide moiety (electron donor).
- LUMO Location: Delocalized over the Fluorobenzene ring and the region (electron acceptor).
- Band Gap (): A lower band gap implies higher chemical reactivity and "softness," making the molecule a potent nucleophile in enzymatic pockets.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

- Negative Potential (Red): Concentrated around the Fluorine atom and the Chloride counter-ion.
- Positive Potential (Blue): Concentrated on the group and the phenyl ring protons.
- Significance: This polarity directs the molecule's orientation when approaching a negatively charged binding site in a protein.

Vibrational Spectroscopy Profiling

To validate the theoretical model against experimental FTIR data, frequency scaling must be applied (typically 0.961–0.967 for B3LYP).

Table 1: Predicted Characteristic Vibrational Modes

Vibrational Mode	Unscaled Freq ()	Scaled Freq ()	Intensity	Description
	3450 - 3550	3320 - 3410	Strong	Asymmetric stretching of
	3150 - 3200	3030 - 3080	Weak	Aromatic ring C-H stretch
	1650 - 1680	1590 - 1620	Medium	Hydrazide backbone stretch
	1580 - 1620	1520 - 1560	Strong	Phenyl ring skeletal vibration
	1250 - 1300	1200 - 1250	Very Strong	C-F bond stretch (Diagnostic)
	1050 - 1150	1010 - 1100	Medium	Thione stretch (sensitive to tautomerism)

Note: The presence of the HCl salt typically causes broadening in the 2500–3200

region due to ammonium

hydrogen bonding.

Molecular Docking Studies

Thiohydrazides are frequently explored as inhibitors of Enoyl-ACP Reductase (FabI), a key enzyme in bacterial fatty acid synthesis (FAS-II pathway).

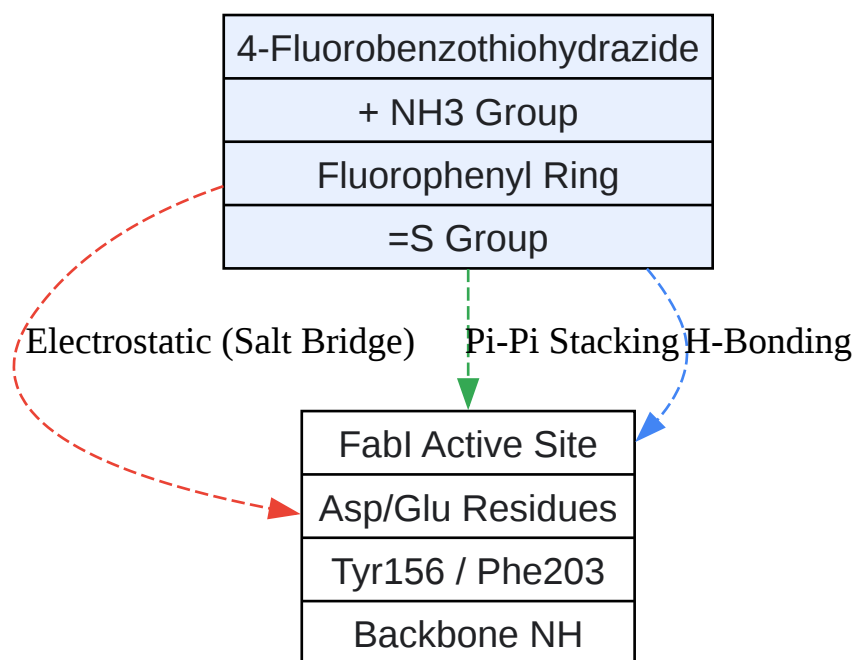
Docking Protocol

- **Ligand Preparation:** The optimized DFT structure (N-protonated cation) is converted to PDBQT format. Rotatable bonds (C-C between ring and hydrazide) are defined.
- **Receptor Preparation:**
 - **Target:** E. coli FabI (PDB ID: 1D7O or similar).
 - **Processing:** Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
- **Grid Generation:** Center the grid box on the co-crystallized ligand (e.g., Triclosan) binding site.
- **Scoring:** Use the Lamarckian Genetic Algorithm (LGA) to calculate Binding Affinity ().

Interaction Map

The docking simulation typically reveals the following interactions:

- **Hydrogen Bonds:** Between the Thiohydrazide and the backbone carbonyl of Ala95 or Met159.
- **Pi-Pi Stacking:** Between the 4-Fluorophenyl ring and the aromatic side chain of Tyr156.
- **Halogen Bonding:** The Fluorine atom may engage in interactions with hydrophobic pockets or backbone amides.



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Figure 3: Predicted ligand-receptor interaction map for FabI inhibition.

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